Netupitant metabolite Monohydroxy Netupitant

Descripción general

Descripción

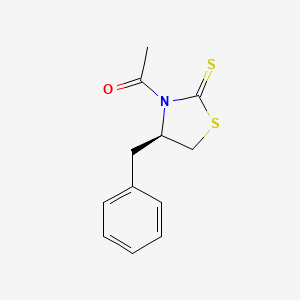

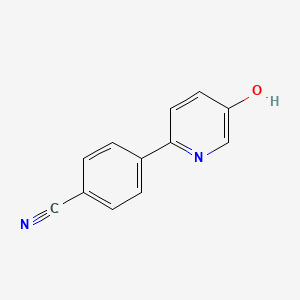

Monohidroxinetoplant es un metabolito de Netoplant, un antagonista potente y selectivo del receptor neuroquinina-1. Se utiliza principalmente en entornos de investigación para estudiar sus propiedades farmacológicas y posibles aplicaciones terapéuticas . El compuesto tiene una fórmula molecular de C30H32F6N4O2 y un peso molecular de 594.59 g/mol .

Aplicaciones Científicas De Investigación

Monohidroxinetoplant tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de referencia en química analítica para estudiar las vías metabólicas de Netoplant.

Biología: Se ha investigado por sus interacciones con los receptores de neuroquinina-1 en sistemas biológicos.

Medicina: Se ha explorado por sus posibles propiedades antieméticas, particularmente en el contexto de las náuseas y los vómitos inducidos por la quimioterapia.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como estándar en los procesos de control de calidad

Mecanismo De Acción

Monohidroxinetoplant ejerce sus efectos al antagonizar selectivamente los receptores de neuroquinina-1, que están involucrados en la regulación de las náuseas y los vómitos. El compuesto inhibe la unión de la sustancia P, un neuropéptido asociado con la emesis, a estos receptores. Esta inhibición evita la activación de las vías de señalización posteriores que desencadenan las náuseas y los vómitos .

Compuestos similares:

Netoplant: El compuesto original, también un antagonista del receptor de neuroquinina-1.

Palonosetrón: Un antagonista del receptor de serotonina 3 que se utiliza a menudo en combinación con Netoplant.

Aprepitant: Otro antagonista del receptor de neuroquinina-1 utilizado para propósitos terapéuticos similares.

Unicidad: Monohidroxinetoplant es único debido a su hidroxilación específica, que puede conferir propiedades farmacocinéticas y farmacodinámicas distintas en comparación con su compuesto original y otros agentes similares .

Safety and Hazards

Direcciones Futuras

Netupitant/palonosetron (NEPA; Akynzeo®), available in oral and intravenous (IV) formulations, is a fixed-dose combination of the neurokinin 1 (NK1) receptor antagonist netupitant (or the prodrug, fosnetupitant, in the IV formulation) and the second-generation serotonin 3 (5-HT3) receptor antagonist palonosetron . It is indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) in adults . In clinical trials, (fos)netupitant/palonosetron plus dexamethasone was associated with high complete response rates (no emesis and no rescue medication) in the acute, delayed and overall phases in patients receiving highly or moderately emetogenic chemotherapy, with efficacy maintained over multiple cycles . Both the oral and IV formulations of the drug combination are well tolerated . The fixed-dose combination is concordant with guideline recommendations and provides a simple and convenient option for prophylaxis against acute and delayed CINV in patients receiving highly or moderately emetogenic chemotherapy .

Análisis Bioquímico

Biochemical Properties

Monohydroxy Netupitant plays a significant role in biochemical reactions, particularly in the context of neurokinin-1 receptor antagonism. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction is with the neurokinin-1 receptor, where Monohydroxy Netupitant acts as an antagonist, inhibiting the binding of substance P, a neuropeptide involved in pain and inflammation pathways . Additionally, Monohydroxy Netupitant is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which facilitates its biotransformation and elimination .

Cellular Effects

Monohydroxy Netupitant influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By antagonizing the neurokinin-1 receptor, Monohydroxy Netupitant inhibits the downstream signaling of substance P, leading to reduced inflammation and pain responses . This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory pathways. Furthermore, Monohydroxy Netupitant impacts cellular metabolism by altering the metabolic flux of key intermediates involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of Monohydroxy Netupitant involves its binding to the neurokinin-1 receptor, where it competitively inhibits the binding of substance P . This inhibition prevents the activation of downstream signaling pathways that mediate pain and inflammation responses. Additionally, Monohydroxy Netupitant may influence enzyme activity by either inhibiting or activating specific enzymes involved in its metabolism. Changes in gene expression are also observed, particularly in genes related to inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monohydroxy Netupitant change over time. The compound exhibits stability under controlled conditions, with minimal degradation observed over extended periods . Long-term studies have shown that Monohydroxy Netupitant maintains its efficacy in reducing inflammation and pain responses in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of Monohydroxy Netupitant vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain responses without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

Monohydroxy Netupitant is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites that are subsequently eliminated via hepatic and renal routes . The interaction with cytochrome P450 enzymes, particularly CYP3A4, plays a crucial role in its biotransformation and clearance from the body .

Transport and Distribution

Monohydroxy Netupitant is transported and distributed within cells and tissues through various mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, Monohydroxy Netupitant accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution pattern of Monohydroxy Netupitant is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of Monohydroxy Netupitant is primarily in the cytoplasm and nucleus . The compound is directed to these compartments through specific targeting signals and post-translational modifications that facilitate its transport and retention. In the cytoplasm, Monohydroxy Netupitant interacts with various cytoplasmic proteins and enzymes, while in the nucleus, it may influence gene expression by modulating the activity of transcription factors . The precise localization and activity of Monohydroxy Netupitant within these compartments are critical for its overall biological function.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Monohidroxinetoplant se sintetiza mediante la hidroxilación de Netoplant. Las rutas de síntesis específicas y las condiciones de reacción son propietarias y no se publican ampliamente.

Métodos de producción industrial: Los métodos de producción industrial para Monohidroxinetoplant no están ampliamente documentados. Por lo general, estos compuestos se producen en instalaciones especializadas con estrictas medidas de control de calidad para garantizar la pureza y la consistencia. El proceso de producción puede implicar varios pasos, incluida la síntesis, la purificación y las pruebas de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: Monohidroxinetoplant se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse aún más para formar metabolitos adicionales.

Reducción: Las reacciones de reducción pueden convertir Monohidroxinetoplant de nuevo a su compuesto original, Netoplant.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales bajo condiciones específicas.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y deshidroxilados de Netoplant .

Comparación Con Compuestos Similares

Netupitant: The parent compound, also a neurokinin-1 receptor antagonist.

Palonosetron: A serotonin 3 receptor antagonist often used in combination with Netupitant.

Aprepitant: Another neurokinin-1 receptor antagonist used for similar therapeutic purposes.

Uniqueness: Monohydroxy Netupitant is unique due to its specific hydroxylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar agents .

Propiedades

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGOZHKFGSQBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3166327.png)

![1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3166328.png)

![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B3166367.png)

![2,6-Di(thiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B3166379.png)

![1-[(4-Nitrophenyl)acetyl]-1H-imidazole](/img/structure/B3166394.png)

![4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3166399.png)